molecular formula C12H12O4 B021877 Differolide CAS No. 106750-00-9

Differolide

Cat. No. B021877
CAS RN: 106750-00-9
M. Wt: 220.22 g/mol
InChI Key: APEPCFIVJSRFRT-OIBJUYFYSA-N
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Description

It has been identified as an antioxidant isolated from Streptomyces qaidamensis . The compound was verified to be an antioxidant by scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) .


Synthesis Analysis

The biosynthetic gene cluster responsible for synthesizing Differolide was identified using comparative genomic methods . A short total synthesis of Differolide based on a tandem enyne metathesis / [4+2] cycloaddition was accomplished .


Molecular Structure Analysis

The molecular formula of Differolide is C12H12O4 .


Physical And Chemical Properties Analysis

Differolide is a white to off-white solid . It is soluble in DMSO, methanol, or chloroform . The molecular weight of Differolide is 220.2 .

Scientific Research Applications

Antioxidant Properties

“Differolide” has been identified as an antioxidant . It was isolated from Streptomyces qaidamensis and verified with scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This antioxidant property makes it a potential candidate for the development of antioxidant medicine .

Biosynthesis

The biosynthetic gene cluster responsible for synthesizing “Differolide” has been identified using comparative genomic methods . This discovery provides a basis for further study of the biological activities of "Differolide" .

Source of Bioactive Molecules

Streptomyces, from which “Differolide” is derived, is a significant source of bioactive natural products (NPs), accounting for 39% of all microbial metabolites . These NPs are diverse and include antibiotic, anticancer, antioxidant, and other bioactivities .

Potential for Large Scale Synthesis

Although the yield of “Differolide” in S. qaidamensis is not very low (10 mg/L), considering the application value of its biological activity, it is necessary to synthesize the compound in large quantities .

Unique Metabolic Pathways

Since extreme environments form severe habitats, they may give rise to unique metabolic pathways in microorganisms . For instance, the desert isolates Streptomyces sp. SAJ15 produces aryl polyene, terpenoid, and macrolide compounds .

Potential for Drug Development

The discovery of “Differolide” and its properties provide a basis for further study of its biological activities, which also make it possible to develop as an antioxidant medicine .

Safety and Hazards

Differolide is harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The discovery of Differolide’s antioxidant properties opens up the possibility of scaling up its production using genetic engineering for biotechnological applications . Further study of the biological activities of Differolide is needed, which also makes it possible to develop as an antioxidant medicine .

Mechanism of Action

Target of Action

Differolide is an antioxidant . Its primary targets are reactive oxygen species (ROS) that cause oxidative stress in cells . By neutralizing these ROS, Differolide helps to maintain the redox balance within cells and prevent cellular damage .

Mode of Action

Differolide interacts with ROS by donating electrons, which neutralizes the ROS and prevents them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction results in the conversion of Differolide into a more stable form, thereby reducing its reactivity .

Biochemical Pathways

The antioxidant action of Differolide affects various biochemical pathways involved in cellular redox balance . By neutralizing ROS, Differolide can prevent the activation of stress-related signaling pathways and the subsequent expression of genes involved in inflammation, apoptosis, and other stress responses .

Result of Action

The molecular and cellular effects of Differolide’s action include the prevention of oxidative damage to cellular components, the maintenance of cellular redox balance, and the inhibition of stress-related cellular responses . These effects contribute to the overall antioxidant activity of Differolide .

Action Environment

The action, efficacy, and stability of Differolide can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the effectiveness of Differolide by providing additional electron donors . Additionally, factors such as pH and temperature can affect the stability of Differolide and its ability to neutralize ROS .

properties

IUPAC Name

(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEPCFIVJSRFRT-OIBJUYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2COC(=O)C2=C1)C3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147751
Record name Differolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Differolide

CAS RN

106750-00-9
Record name Differolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Differolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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